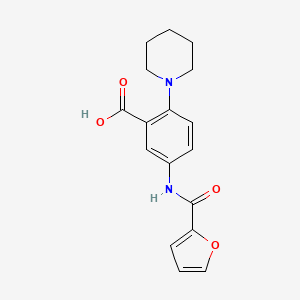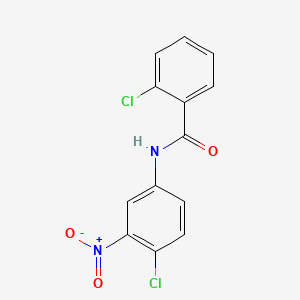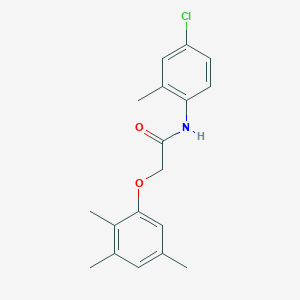
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CTMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTMP is a synthetic compound that belongs to the class of amides and has been found to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the inhibition of dopamine transporters, which leads to an increase in the extracellular concentration of dopamine in the brain. This increase in dopamine levels can have various effects on the brain, including increased arousal and attention, as well as a potential for addiction.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. These effects are thought to be due to the increased release of dopamine in the brain. N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potency as a dopamine transporter inhibitor, which allows for more precise manipulation of dopamine levels in the brain. However, one limitation is its potential for addiction and abuse, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the potential therapeutic applications of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in the treatment of neurological disorders such as ADHD and narcolepsy. Another area of research is the development of new compounds based on the structure of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, which may have improved properties and fewer side effects. Finally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with 2,3,5-trimethylphenol in the presence of thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylacetamide to form the amide product, which is purified by recrystallization. The overall yield of the synthesis process is approximately 40%.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This property makes N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-7-12(2)14(4)17(8-11)22-10-18(21)20-16-6-5-15(19)9-13(16)3/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKLWNIFUMJHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)
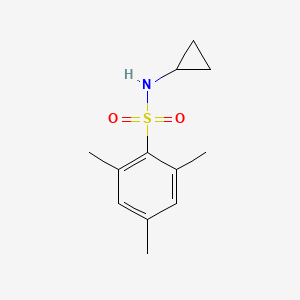
![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
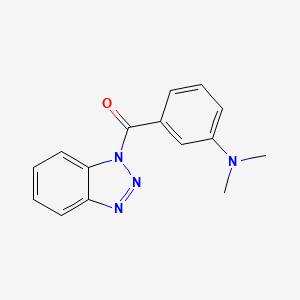
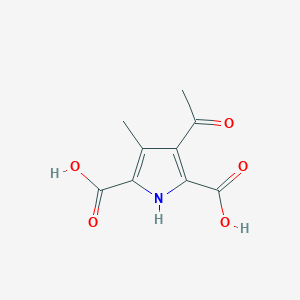
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)


![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)
